4-amino-1-methyl-1,2-dihydro-indazol-3-one
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Overview
Description
4-amino-1-methyl-1,2-dihydro-indazol-3-one is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused benzene and pyrazole ring system with an amino group at the 4-position and a methyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-1,2-dihydro-indazol-3-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzonitrile with hydrazine hydrate under acidic conditions to form the indazole core. Subsequent methylation and hydroxylation steps yield the desired compound. Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the indazole ring system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-methyl-1,2-dihydro-indazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-1-methyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A parent compound with similar structural features but lacking the amino and hydroxyl groups.
2H-Indazole: Another tautomeric form of indazole with different chemical properties.
Indole: A structurally related compound with a fused benzene and pyrrole ring system.
Uniqueness
4-amino-1-methyl-1,2-dihydro-indazol-3-one is unique due to the presence of the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with specific biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
4-amino-1-methyl-2H-indazol-3-one |
InChI |
InChI=1S/C8H9N3O/c1-11-6-4-2-3-5(9)7(6)8(12)10-11/h2-4H,9H2,1H3,(H,10,12) |
InChI Key |
GLVSQLHGXDWOJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2C(=O)N1)N |
Origin of Product |
United States |
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